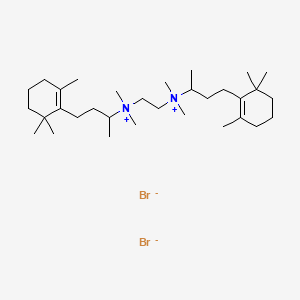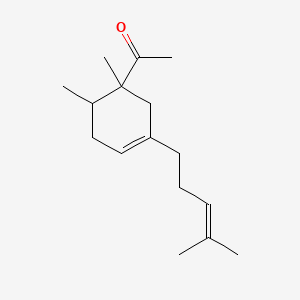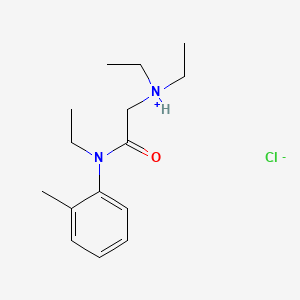
Aziridine, 1-((1-naphthyloxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-((1-naphthyloxy)acetyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions. Aziridines are valuable intermediates in organic synthesis and have applications in medicinal chemistry due to their biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-((1-naphthyloxy)acetyl)- typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the coupling of amines and alkenes via an electrogenerated dication. This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of readily accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents, such as iminoiodinane or nitrene precursors. These reagents serve as both the stoichiometric oxidant and the nitrogen source, enabling the transformation of alkenes into aziridines bearing N-alkyl substituents .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-((1-naphthyloxy)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane, and nucleophiles like amines, alcohols, and halides. Reaction conditions often involve the use of Lewis acids or bases to facilitate the ring-opening or ring-closing processes .
Major Products Formed
The major products formed from these reactions include various amine derivatives, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-((1-naphthyloxy)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of aziridine, 1-((1-naphthyloxy)acetyl)- involves the formation of aziridinium ions, which are highly reactive intermediates. These ions can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aziridine, 1-((1-naphthyloxy)acetyl)- include other aziridines, such as:
- N-tosyl aziridines
- N-phosphonyl aziridines
- N-carbonyl aziridines
Uniqueness
The uniqueness of aziridine, 1-((1-naphthyloxy)acetyl)- lies in its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-naphthyloxy group can enhance its biological activity and make it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
78961-69-0 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C14H13NO2/c16-14(15-8-9-15)10-17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2 |
InChI-Schlüssel |
QLNLKYTYJSQEIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)











